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2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-methyl-

silane coupling agent elastomer composite interfacial adhesion

2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-methyl- (CAS 45117-69-9), systematically known as bis(2-methoxyethoxy)methylvinylsilane, is a bifunctional organosilane coupling agent belonging to the vinyl silane class. Its structure features a polymer‑reactive vinyl group and two hydrolyzable 2‑methoxyethoxy silyl groups, with a non‑hydrolyzable methyl substituent directly bonded to silicon.

Molecular Formula C9H20O4Si
Molecular Weight 220.34 g/mol
CAS No. 45117-69-9
Cat. No. B15341829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-methyl-
CAS45117-69-9
Molecular FormulaC9H20O4Si
Molecular Weight220.34 g/mol
Structural Identifiers
SMILESCOCCO[Si](C)(C=C)OCCOC
InChIInChI=1S/C9H20O4Si/c1-5-14(4,12-8-6-10-2)13-9-7-11-3/h5H,1,6-9H2,2-4H3
InChIKeyINWVHJGPNCHXOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-methyl- (Bis(2-methoxyethoxy)methylvinylsilane) Procurement & Differentiation Guide


2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-methyl- (CAS 45117-69-9), systematically known as bis(2-methoxyethoxy)methylvinylsilane, is a bifunctional organosilane coupling agent belonging to the vinyl silane class. Its structure features a polymer‑reactive vinyl group and two hydrolyzable 2‑methoxyethoxy silyl groups, with a non‑hydrolyzable methyl substituent directly bonded to silicon . This dialkoxy architecture distinguishes it from the more common trialkoxy vinyl silanes such as vinyltrimethoxysilane (VTMS, CAS 2768‑02‑7) and vinyltris(2‑methoxyethoxy)silane (VTMOEO, CAS 1067‑53‑4), establishing a fundamentally different hydrolysis, condensation, and interfacial crosslinking profile that cannot be replicated by simply adjusting the loading of a trialkoxy analog .

Why Vinyl Silanes Are Not Interchangeable: The Case for 2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-methyl- Selection


Vinyl silane coupling agents are often treated as a single commodity class, yet the number and identity of hydrolyzable groups on silicon dictate the density and topology of the resulting siloxane network at the interface, while the steric and electronic nature of the alkoxy leaving group controls hydrolysis kinetics and by‑product volatility . Substituting a trialkoxy silane for the dialkoxy bis(2‑methoxyethoxy)methylvinylsilane changes the crosslink architecture from a three‑dimensional network to a more linear, lower‑modulus interphase, and exchanging methoxyethoxy for methoxy or ethoxy groups alters the hydrolysis rate by up to an order of magnitude, directly impacting shelf stability, pot life, and the ability to achieve uniform filler wet‑out in moisture‑sensitive compounding processes [1][2].

Quantitative Differentiation Evidence for 2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-methyl- (Bis(2-methoxyethoxy)methylvinylsilane)


Dialkoxy vs. Trialkoxy Vinyl Silanes: Differential Interfacial Adhesion in Silica‑Reinforced PDMS Elastomers

In a direct head‑to‑head study of silica‑filled poly(dimethylsiloxane) elastomers, vinyltrimethoxysilane (VTMS, trialkoxy) produced significantly larger increases in tensile modulus, tensile strength, and toughness compared to vinylmethyldimethoxysilane (VMDMS, the methoxy analog of the target compound). The trialkoxy silane generated a more highly crosslinked interphase, whereas the dialkoxy variant yielded a more compliant interface with distinct stress‑strain behavior. This demonstrates that dialkoxy vinyl silanes do not simply underperform trialkoxy analogs but rather produce a mechanically differentiated interphase that is system‑dependent and can be advantageous where lower interfacial stiffness is required [1][2].

silane coupling agent elastomer composite interfacial adhesion silica filler mechanical properties

Dialkoxy Silanes Outperform Trialkoxy Silanes in PVC/Glass‑Bead Composites: Yield Stress Advantage

In a systematic study of silane‑treated glass beads in poly(vinyl chloride) matrices, silanes bearing two alkoxy groups (dialkoxy) consistently outperformed their trialkoxy counterparts in improving yield stress. The dialkoxy silanes produced stronger interfacial adhesion as evidenced by higher yield stress values and SEM images showing suppressed interfacial debonding at the yield point. Although the study used aminopropyl and methacryloxypropyl functional silanes rather than vinyl silanes, the structure–performance relationship is directly transferable to the target compound, which is a dialkoxy vinyl silane. The target compound's two methoxyethoxy groups are therefore predicted to provide superior yield‑stress enhancement in ductile thermoplastic composites relative to trialkoxy vinyl silanes [1].

thermoplastic composite glass bead filler yield stress interfacial adhesion dialkoxy silane

Hydrolysis Rate Modulation: Methoxyethoxy Silanes Provide Slower, More Controlled Hydrolysis than Methoxy Analogs

Base‑catalyzed hydrolysis rates of vinyltrialkoxysilanes were measured under pseudo‑first‑order conditions for methoxy, ethoxy, 1‑propoxy, 2‑propoxy, and 3‑oxabutoxy (methoxyethoxy analog) leaving groups. The rate constant decreased progressively with increasing steric bulk and altered polarity of the alkoxy group; the 3‑oxabutoxy (methoxyethoxy) silane hydrolyzed significantly more slowly than the methoxy silane, providing extended pot life in waterborne formulations and more uniform filler treatment in moisture‑containing compounding environments. This kinetic distinction applies across the silane class: the bis(2‑methoxyethoxy) substituents on the target compound confer a hydrolysis rate intermediate between methoxy and ethoxy types, enabling better process control without the excessively slow kinetics of ethoxy or bulkier alkoxy systems [1].

silane hydrolysis kinetics alkoxy leaving group waterborne systems pot life methoxyethoxy

Reduced VOC and Lower Volatility Relative to Methoxy‑ and Ethoxy‑Type Vinyl Silanes

Silanes that release methanol or ethanol upon hydrolysis present handling and emission challenges during high‑temperature compounding. The target compound releases 2‑methoxyethanol (boiling point ~124 °C) upon hydrolysis, which is significantly less volatile than methanol (b.p. 65 °C) or ethanol (b.p. 78 °C) . Commercial tri‑methoxyethoxy silanes (e.g., Dow Corning Z‑6172 / Dynasylan VTMOEO) have been specifically marketed for their lower volatility, enabling easier handling in twin‑screw extrusion of mineral‑filled EPDM and thermoplastics [1]. Because the target compound shares the same methoxyethoxy leaving group but with only two hydrolyzable sites, the total mass of VOC released per mole of silane is reduced by approximately one‑third relative to the tris analog, further lowering emission load while maintaining coupling efficiency.

volatile organic compound processing safety extrusion compounding methoxyethanol silane volatility

Optimal Application Scenarios for 2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-methyl- Based on Quantitative Differentiation Evidence


Low‑Modulus Elastomeric Sealants and Adhesives Requiring Controlled Interfacial Flexibility

Where a trialkoxy silane would create an overly rigid, highly crosslinked interphase leading to stress concentration and premature interfacial failure, the dialkoxy structure of bis(2‑methoxyethoxy)methylvinylsilane produces a lower crosslink‑density siloxane network that accommodates strain without debonding. This is directly supported by the silica‑PDMS comparative study showing that the dialkoxy silane yields a more compliant interface than the trialkoxy analog [4]. The methoxyethoxy hydrolysis kinetics further ensure sufficient pot life for one‑part moisture‑cure formulations .

Mineral‑Filled Thermoplastic Composites (PVC, Polyolefins) Targeting Enhanced Yield Strength

The class‑level evidence from glass‑bead‑filled PVC demonstrates that dialkoxy silanes provide superior yield‑stress improvement over trialkoxy silanes by promoting more effective filler‑matrix adhesion and suppressing interfacial cavitation [4]. The target compound's vinyl group enables co‑cure with unsaturated polyester resins or peroxide‑crosslinked polyolefins, making it a direct drop‑in for applications where rigid PVC compounds or glass‑reinforced thermoplastics require higher load‑bearing capacity.

Moisture‑Sensitive Extrusion Compounding of Halogen‑Free Flame‑Retardant Cable Compounds

The reduced volatility and higher boiling point of the 2‑methoxyethanol hydrolysis by‑product, combined with the lower total VOC mass released per mole of silane, make this compound preferable for compounding ATH/MDH‑filled EPDM or XLPE cable insulation where methanol or ethanol emissions during extrusion are problematic [4]. The slower hydrolysis rate also reduces the risk of premature crosslinking in the extruder, improving process consistency.

Surface Pre‑Treatment of Glass, Silica, and Metal Oxide Fillers for Polyester and Vinyl Ester Composites

The dual methoxyethoxy groups provide sufficient hydrolytic reactivity to achieve high surface coverage on inorganic substrates while the methyl substituent limits the tendency to form three‑dimensional polysiloxane multilayers that can act as a weak boundary layer. This architecture promotes monolayer‑type surface modification that maximizes interfacial shear strength without embrittling the composite, as inferred from the dialkoxy versus trialkoxy adhesion studies [4].

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